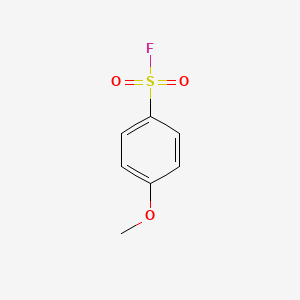

4-Methoxybenzenesulfonyl fluoride

描述

属性

IUPAC Name |

4-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEMDSDRFAIOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496941 | |

| Record name | 4-Methoxybenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-91-2 | |

| Record name | 4-Methoxybenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxybenzenesulfonyl Fluoride

Direct Conversion from Sulfonic Acids and Salts

The direct conversion of sulfonic acids and their corresponding salts into sulfonyl fluorides represents a fundamental approach to synthesizing 4-methoxybenzenesulfonyl fluoride (B91410). This method is often favored for its straightforward nature and the accessibility of the starting materials.

Sodium 4-methoxybenzenesulfonate (B230329) serves as a common and readily available precursor for the synthesis of 4-methoxybenzenesulfonyl fluoride. One established method involves the reaction of the sodium salt with a chlorinating agent, such as thionyl chloride, to form the intermediate 4-methoxybenzenesulfonyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, like potassium fluoride or potassium bifluoride, to yield the final product.

Another approach involves a one-pot synthesis that circumvents the isolation of the sulfonyl chloride intermediate. In this procedure, sodium 4-methylbenzenesulfonate (B104242) is treated with cyanuric chloride and a phase-transfer catalyst, followed by the addition of a fluoride source like potassium bifluoride (KHF2), to produce the corresponding sulfonyl fluoride. rsc.org This method offers a more streamlined process for the conversion.

Modern fluorinating reagents have provided more direct and often milder routes for the synthesis of sulfonyl fluorides from sulfonic acids. nih.gov Xtalfluor-E and Xtalfluor-M are crystalline, thermally stable deoxofluorinating reagents that offer advantages in handling and safety compared to traditional reagents. sigmaaldrich.comnih.gov These reagents can directly convert sulfonic acids to their corresponding sulfonyl fluorides. nih.govresearchgate.net

The reaction of a sulfonic acid, such as 4-methoxybenzenesulfonic acid, with Xtalfluor-E or Xtalfluor-M, often in the presence of a promoter like a tertiary amine, facilitates the conversion to this compound. sigmaaldrich.comnih.gov These reagents have been shown to be effective for a range of aryl and alkyl sulfonic acids. nih.gov The use of Xtalfluor-E with pyridinium (B92312) acid in acetonitrile (B52724) at room temperature has been shown to produce the corresponding sulfonyl fluoride in high yield. nih.gov

Table 1: Comparison of Fluorinating Reagents for Sulfonyl Fluoride Synthesis

| Reagent | Precursor | Key Features |

| Thionyl Chloride / KHF2 | Sodium 4-methoxybenzenesulfonate | Two-step process, common reagents |

| Cyanuric Chloride / KHF2 | Sodium 4-methylbenzenesulfonate | One-pot synthesis, streamlined process rsc.org |

| Xtalfluor-E / Xtalfluor-M | 4-Methoxybenzenesulfonic acid | Direct conversion, crystalline and stable reagents nih.govsigmaaldrich.comnih.gov |

Palladium-Catalyzed Synthetic Approaches

Palladium catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, enabling the synthesis of sulfonyl fluorides from precursors that might be difficult to functionalize using traditional methods.

A significant advancement in sulfonyl fluoride synthesis involves the palladium-catalyzed reaction of aryl halides with a sulfur dioxide surrogate. acs.orgclaremont.edu DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a commonly used, stable, and easy-to-handle solid that serves as a source of SO2. nih.govscispace.comresearchgate.net In this methodology, an aryl iodide, such as 4-iodoanisole, undergoes a palladium-catalyzed coupling with DABSO to form a sulfinate intermediate. acs.orgclaremont.edu This intermediate is then treated in situ with an electrophilic fluorine source to yield the desired aryl sulfonyl fluoride. nih.govscispace.comresearchgate.net

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a suitable ligand, like an electron-rich phosphine (B1218219) ligand (e.g., PAd2Bu). acs.orgclaremont.edu The process demonstrates good functional group tolerance, allowing for the synthesis of complex sulfonyl fluorides. nih.govscispace.comresearchgate.netrsc.org

Selectfluor, an electrophilic fluorinating agent, is often used in the final step of the palladium-catalyzed synthesis to convert the in situ-generated sulfinate intermediate into the sulfonyl fluoride. acs.orgclaremont.eduorganic-chemistry.org This one-pot procedure, which combines the palladium-catalyzed sulfonylation with the subsequent fluorination, provides a practical and efficient route to aryl sulfonyl fluorides. acs.orgclaremont.edunih.gov The use of Selectfluor is advantageous due to its commercial availability and relative ease of handling compared to other electrophilic fluorine sources. acs.orgclaremont.edu

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides

| Aryl Iodide | SO2 Source | Fluorine Source | Catalyst System | Typical Yield |

| 4-Iodoanisole | DABSO | Selectfluor | Pd(OAc)2 / PAd2Bu | Good to Excellent acs.orgclaremont.edu |

Radical-Mediated Synthesis of Sulfonyl Fluorides

Radical chemistry offers alternative pathways for the synthesis of sulfonyl fluorides, often under mild conditions. nih.gov These methods typically involve the generation of a sulfonyl radical, which can then be trapped with a fluorine source.

Recent advancements have focused on the direct fluorosulfonylation of organic compounds using fluorosulfonyl radicals (•SO2F). rsc.org These radicals can be generated from various precursors and participate in reactions to form sulfonyl fluorides. rsc.org For instance, photoredox catalysis can enable the preparation of sulfonyl fluorides from readily available starting materials. organic-chemistry.org While specific examples for the direct radical-mediated synthesis of this compound are less commonly detailed in introductory literature, the general principles of radical fluorosulfonylation represent a promising and developing area in synthetic organic chemistry. rsc.org

Strategies Involving Fluorosulfonyl Radicals

Direct fluorosulfonylation using fluorosulfonyl radicals (FSO₂•) has emerged as a powerful and concise method for creating sulfonyl fluorides. rsc.org This approach offers an alternative to methods that might face challenges due to the high bond dissociation energy of the S(VI)-F bond in precursors like SO₂F₂ gas. researchgate.net

Recent research has focused on developing new reagents that can generate fluorosulfonyl radicals under mild conditions. researchgate.net One such development is the use of air-stable crystalline benzimidazolium fluorosulfonate cationic salts, which serve as effective fluorosulfonyl radical precursors. researchgate.net These reagents have enabled the radical fluorosulfonylation of various organic molecules. researchgate.netresearchgate.net Another strategy involves the radical sulfur dioxide insertion and fluorination (RSIF) approach, which has expanded the scope of substrates that can be converted to sulfonyl fluorides. researchgate.net

Photoredox and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly embraced photoredox and electrocatalytic methods for their mild reaction conditions and high efficiency. These techniques have been successfully applied to the synthesis of sulfonyl fluorides. rsc.orgnih.gov

Photoredox Catalysis: This approach utilizes light to initiate chemical reactions. For instance, photoredox catalysis can facilitate the generation of aryl radicals from precursors like diaryliodonium salts. nih.gov These radicals can then react with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and a fluorine source like potassium bifluoride (KHF₂) to yield the desired aryl sulfonyl fluoride. nih.gov This method is noted for its mild conditions. nih.gov Similarly, photoredox catalysis enables the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.orgorganic-chemistry.org The process often involves a radical relay mechanism and can be applied to complex molecules, including the three-component aminofluorosulfonylation of unactivated alkenes. nih.gov

Electrocatalysis: Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl fluorides. acs.org Anodic oxidation allows for the direct conversion of thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) as a safe and cost-effective fluoride source. acs.orgacs.org This process avoids the need for stoichiometric amounts of chemical oxidants. acs.org Kinetic studies have shown that the reaction proceeds through the rapid oxidation of the thiol to a disulfide, which is then converted to the sulfonyl fluoride. acs.org This electrochemical approach is applicable to a wide range of thiols, including those with electron-donating and electron-withdrawing groups. acs.orgacs.org The development of continuous-flow electrochemical reactors has further enhanced the efficiency of this method, significantly reducing reaction times. tue.nl

One-Pot Synthetic Protocols

Conversion of Thiols to Sulfonyl Fluorides (e.g., via Oxidative Chlorination and Halogen Exchange)

A straightforward one-pot protocol involves the conversion of thiols to sulfonyl fluorides. researchgate.net This is often achieved through an initial oxidative chlorination of the thiol to form the corresponding sulfonyl chloride, which is then subjected to a halogen exchange reaction in the same pot. researchgate.net

One such method utilizes a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) as a mild and efficient reagent for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides. nih.gov Following the formation of the sulfonyl chloride, a fluoride source is introduced to complete the conversion to the sulfonyl fluoride. A recently developed protocol uses thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for the oxidative chlorination, followed by the addition of potassium bifluoride (KHF₂) for the fluoride-chloride exchange. researchgate.net This method is noted for its mild conditions and broad substrate scope. researchgate.net Another green approach uses a novel oxidizing agent, SHC5®, in combination with potassium fluoride (KF) to convert thiols and disulfides to sulfonyl fluorides, producing only non-toxic salts as byproducts. osaka-u.ac.jp

Direct Transformation from Sulfonates and Sulfonic Acids

Directly converting stable and readily available starting materials like sulfonates and sulfonic acids into sulfonyl fluorides in a single pot is a significant advancement. nih.gov

One reported method for this transformation employs cyanuric chloride and potassium bifluoride (KHF₂). nih.gov The reaction proceeds by activating the sulfonate or sulfonic acid with cyanuric chloride, followed by nucleophilic fluorination with KHF₂. nih.gov The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, is crucial for the efficiency of this process. nih.gov

Alternative deoxyfluorination strategies have also been developed. One approach uses thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.orgresearchgate.net For sulfonic acids, reagents like Xtalfluor-E® have proven effective under mild conditions. nih.govrsc.orgresearchgate.net These methods provide a valuable complement to existing synthetic strategies. nih.gov

Fluoride-Chloride Exchange from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via a fluoride-chloride exchange reaction is a classical and widely used method. acs.org While effective, the availability and stability of the starting sulfonyl chlorides can be a limitation. acs.org

Conventional Methods with KF or KHF₂

The most common and conventional approach for the fluoride-chloride exchange involves treating the corresponding sulfonyl chloride with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov The efficiency of this reaction can be enhanced by using a phase transfer catalyst, such as 18-crown-6-ether, in a suitable solvent like acetonitrile. nih.gov

Recent improvements to this method focus on developing milder and more environmentally friendly conditions. For example, a simple and mild direct chloride/fluoride exchange has been reported using KF in a water/acetone biphasic mixture, providing a broad range of sulfonyl fluorides in high yields. organic-chemistry.org These conventional methods, despite their simplicity, remain a cornerstone in the synthesis of sulfonyl fluorides.

Data Tables

Table 1: Overview of Synthetic Methodologies for Sulfonyl Fluorides

| Methodology | Starting Material | Key Reagents | Advantages | Reference(s) |

| Fluorosulfonyl Radicals | Alkenes, etc. | Benzimidazolium fluorosulfonate salts | Direct, efficient | researchgate.net |

| Photoredox Catalysis | Diaryliodonium salts, Alkyl bromides | Photocatalyst, DABSO, KHF₂ | Mild conditions | nih.govorganic-chemistry.org |

| Electrocatalysis | Thiols, Disulfides | KF, Anodic oxidation | Green, avoids chemical oxidants | acs.orgacs.org |

| One-Pot from Thiols | Thiols | SOCl₂/H₂O₂, KHF₂ or SHC5®/KF | Operationally simple, high efficiency | researchgate.netosaka-u.ac.jp |

| One-Pot from Sulfonates/Acids | Sulfonates, Sulfonic acids | Cyanuric chloride, KHF₂, Phase transfer catalyst | Uses stable starting materials | nih.gov |

| Fluoride-Chloride Exchange | Sulfonyl chlorides | KF or KHF₂ | Conventional, simple | organic-chemistry.orgnih.gov |

Enhanced Systems with Phase Transfer Catalysts

The synthesis of this compound can be significantly enhanced through the use of phase transfer catalysts (PTCs). This methodology facilitates the reaction between the starting material, typically 4-methoxybenzenesulfonyl chloride, which is soluble in an organic solvent, and a fluorinating agent, such as an alkali metal fluoride, which is often soluble only in an aqueous or solid phase. The PTC effectively transports the fluoride anion from the aqueous or solid phase to the organic phase, where it can react with the sulfonyl chloride. This approach often leads to higher yields, milder reaction conditions, and reduced reaction times compared to traditional methods that require harsh conditions or expensive, anhydrous solvents.

The general principle involves a halogen exchange reaction where the chloride in 4-methoxybenzenesulfonyl chloride is substituted by a fluoride ion. The efficiency of this process is heavily dependent on the nature of the phase transfer catalyst, the solvent system, the choice of fluorinating agent, and the reaction temperature.

Research Findings

Pioneering work in the application of phase transfer catalysis for the synthesis of sulfonyl fluorides was conducted by Bianchi and Cate. Their research demonstrated the successful preparation of various aromatic sulfonyl fluorides from their corresponding sulfonyl chlorides using potassium fluoride and a crown ether as the phase transfer catalyst. Although their work did not specifically detail the synthesis of this compound, the methodology is directly applicable due to the structural similarity of the aromatic sulfonyl chlorides studied. The use of 18-crown-6 (B118740) ether as a catalyst in acetonitrile was shown to be highly effective for this transformation. acs.org

More recent studies have explored the use of quaternary ammonium (B1175870) salts as efficient and cost-effective phase transfer catalysts. For instance, a facile one-pot synthesis of sulfonyl fluorides from sulfonates has been developed utilizing tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst in the presence of cyanuric chloride and potassium bifluoride (KHF₂). rsc.org This method highlights the versatility of PTC in accommodating different starting materials and reagents. While this specific study started from a sulfonate, the underlying principle of phase-transfer-catalyzed fluorination is directly relevant to the conversion of 4-methoxybenzenesulfonyl chloride.

The reaction mechanism in a solid-liquid phase transfer system typically involves the PTC forming a complex with the metal cation of the fluoride salt (e.g., K⁺), thereby increasing the nucleophilicity of the "naked" fluoride anion in the organic solvent. This highly reactive fluoride ion then readily attacks the sulfonyl chloride, leading to the formation of the desired sulfonyl fluoride and the corresponding metal chloride.

The selection of the phase transfer catalyst is crucial for optimizing the reaction. Crown ethers, like 18-crown-6, are particularly effective due to their ability to encapsulate the potassium cation, leading to a highly reactive, unassociated fluoride anion. Quaternary ammonium salts, such as tetrabutylammonium bromide, function by exchanging their counter-ion for the fluoride anion, which is then transported into the organic phase.

The following table summarizes typical reaction conditions and yields for the synthesis of aromatic sulfonyl fluorides using phase transfer catalysis, which can be extrapolated for the synthesis of this compound.

| Starting Material | Fluorinating Agent | Phase Transfer Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Sulfonyl Chloride | Potassium Fluoride (KF) | 18-Crown-6 Ether | Acetonitrile | 82 | High | acs.org |

| Sodium Arenesulfonate | Potassium Bifluoride (KHF₂) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile/Dichloromethane | 60 | Good to Excellent | rsc.org |

Table 1: Representative Conditions for Phase Transfer Catalyzed Synthesis of Aromatic Sulfonyl Fluorides

These enhanced systems utilizing phase transfer catalysts offer a significant improvement in the synthesis of sulfonyl fluorides, providing a pathway to compounds like this compound under milder and more efficient conditions. The adaptability of this methodology allows for the use of various fluoride sources and catalysts, making it a valuable tool in synthetic organic chemistry.

Reactivity and Reaction Mechanisms of 4 Methoxybenzenesulfonyl Fluoride

Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Group

The reactivity of 4-methoxybenzenesulfonyl fluoride is dominated by the properties of its sulfonyl fluoride (—SO₂F) functional group. This group imparts a unique balance of stability and latent reactivity, making it a cornerstone of the click chemistry concept known as SuFEx.

The sulfur atom in the sulfonyl fluoride group is in a high oxidation state (S(VI)) and is bonded to three highly electronegative atoms (two oxygen and one fluorine). This configuration renders the sulfur center highly electrophilic. However, the S-F bond is exceptionally strong and kinetically stable, meaning the group is generally unreactive until activated under specific conditions. nih.govsigmaaldrich.com This latent reactivity allows for controlled reactions with a wide range of nucleophiles. sigmaaldrich.com

Sulfonyl fluorides are known to react with multiple nucleophilic amino acid residues, making them valuable tools in chemical biology for creating covalent protein modifications. enamine.netnih.gov Their reactivity extends to residues such as tyrosine, lysine (B10760008), histidine, serine, and threonine. enamine.netnih.gov Studies have shown that the electronic properties of the aryl ring can predictably modulate the reactivity of arylsulfonyl fluorides towards these nucleophilic amino acids. nih.gov While they react with various residues, the resulting adducts with cysteine have been found to be unstable. nih.gov In contrast to sulfonyl chlorides, which can undergo side reactions, sulfonyl fluorides react chemoselectively at the sulfur center, leading exclusively to sulfonylation products. sigmaaldrich.comasu.edu

| Nucleophilic Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Adduct Stability | Reference |

|---|---|---|---|

| Tyrosine (Tyr) | Reactive | Stable | nih.govnih.gov |

| Lysine (Lys) | Reactive | Stable | nih.govnih.gov |

| Histidine (His) | Reactive | Stable | nih.gov |

| Serine (Ser) | Reactive | Stable | nih.gov |

| Threonine (Thr) | Reactive | - | enamine.net |

| Cysteine (Cys) | Reactive | Unstable | nih.gov |

A defining characteristic of the sulfonyl fluoride group is its remarkable stability under a wide range of conditions. chem-station.com The sulfur(VI)-fluoride bond is significantly stronger (bond energy ~80-90 kcal/mol) than the corresponding sulfur(VI)-chloride bond (~46 kcal/mol), contributing to its stability. chem-station.com

Hydrolytic Stability : Arylsulfonyl fluorides exhibit significant stability towards hydrolysis in aqueous solutions, a crucial feature for applications in chemical biology. nih.govnih.gov However, highly reactive variants can be unstable to hydrolysis, indicating that reactivity must be carefully balanced for optimal performance. nih.gov Studies profiling various sulfonyl fluorides show that their aqueous half-lives can be tuned by substitution on the aromatic ring. acs.org

Reductive Resilience : Unlike sulfonyl chlorides, which are susceptible to reductive collapse to S(IV) species, the S(VI)-F bond is resistant to reduction. sigmaaldrich.comasu.edu Cleavage of the sulfonyl fluoride bond is heterolytic, which underpins this stability. sigmaaldrich.com

Thermal Resilience : Sulfonyl fluorides are stable to thermolysis, a property that distinguishes them from other sulfonyl halides. nih.govsigmaaldrich.com

The stability of various substituted aryl-sulfonyl fluorides has been systematically evaluated. The percentage of the compound remaining after incubation in buffer highlights the influence of substituents on stability.

| Compound | % Remaining (5h, rt) | % Remaining (5h, 37°C) | Reference |

|---|---|---|---|

| This compound derivative | 95 | 92 | nih.gov |

| 4-methylbenzenesulfonyl fluoride derivative | 96 | 94 | nih.gov |

| Unsubstituted benzenesulfonyl fluoride derivative | 91 | 85 | nih.gov |

| 4-chlorobenzenesulfonyl fluoride derivative | 88 | 81 | nih.gov |

| 4-cyanobenzenesulfonyl fluoride derivative | 80 | 65 | nih.gov |

| 4-nitrobenzenesulfonyl fluoride derivative | 61 | 35 | nih.gov |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The unique combination of stability and activatable reactivity of the S(VI)-F bond is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction for forging robust connections between molecular modules. sigmaaldrich.comasu.edu

SuFEx chemistry relies on the controlled activation of the typically inert S-F bond to allow for nucleophilic substitution. nih.gov While the exact mechanism can vary, a key principle involves converting the covalently bonded fluoride into a good leaving group. nih.gov This activation can be achieved through several means:

Proton or Silicon Reagents : The presence of proton (H⁺) or silicon (e.g., R₃Si⁺) sources can activate the S-F bond, facilitating its exchange for S-O bonds. asu.educhem-station.com The formation of the highly stable Si-F bond is a strong thermodynamic driving force for reactions involving silyl-protected nucleophiles. nih.gov

Base Catalysis : Lewis bases and superbases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or bifluoride salts, can catalyze the reaction, likely by interacting with the sulfur center or facilitating the departure of the fluoride ion. nih.govnih.gov

The reaction is believed to proceed via a nucleophilic addition-elimination pathway at the electrophilic sulfur(VI) center. chem-station.com

This compound is a key building block in the SuFEx toolkit. researchgate.netresearchgate.net Its sulfonyl fluoride group serves as a "SuFExable" handle, a stable yet reactive connector for assembling more complex molecules. sigmaaldrich.comsigmaaldrich.com The methoxy (B1213986) group on the aromatic ring acts as an electron-donating group, which modulates the reactivity and stability of the sulfonyl fluoride, making it a well-behaved and predictable reaction partner. nih.gov This compound and others like it are used to introduce the SO₂F moiety onto molecules, which can then be used for further functionalization or as covalent probes in biological systems. sigmaaldrich.com

While base catalysis is common, recent advancements have established Lewis acid-catalyzed SuFEx reactions. Earth-abundant and biocompatible metal Lewis acids, such as calcium salts, have emerged as effective catalysts. nih.govdigitellinc.comclaremont.edu

A notable system employs calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) as a catalyst to mediate the reaction between sulfonyl fluorides and amines (or silylated amines) to form sulfonamides. nih.govnih.gov Mechanistic studies suggest a cooperative activation model. nih.govresearchgate.net The Lewis acidic Ca²⁺ ion coordinates to the sulfonyl oxygen atoms, activating the sulfur center towards nucleophilic attack. nih.gov Concurrently, a Lewis base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can act as a Brønsted base to activate the incoming amine nucleophile. nih.govresearchgate.net This dual activation strategy enables the reaction to proceed efficiently under mild conditions, often at room temperature. nih.govresearchgate.net The use of silylated amines is particularly effective as the silicon moiety acts as a fluoride scavenger, which can help promote catalytic turnover. claremont.edu

| Reactant 1 | Reactant 2 | Catalyst/Additive | Product | Reference |

|---|---|---|---|---|

| Benzenesulfonyl fluoride | Piperazine (B1678402) | Ca(NTf₂)₂ / DABCO | Sulfonamide | nih.gov |

Nucleophilic Reactivity with Specific Residues and Functional Groups

This compound is a notable member of the sulfonyl fluoride class of compounds, which have gained prominence as versatile reagents in organic synthesis and chemical biology. Their reactivity is characterized by the electrophilic nature of the sulfur atom, making them susceptible to attack by a variety of nucleophiles. This reactivity profile allows for the formation of stable covalent bonds with a range of functional groups, a feature that has been particularly exploited in the development of covalent inhibitors and chemical probes. nih.gov

The reaction of this compound with amines leads to the formation of sulfamoyl fluorides. This transformation is a key example of the broader Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for constructing molecular architectures. researchgate.net The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion.

The general reaction can be represented as:

Ar-SO₂F + R₂NH → Ar-SO₂NR₂ + HF

The reactivity of the sulfonyl fluoride towards amines can be influenced by the nature of the amine and the reaction conditions. Generally, primary and secondary amines readily participate in this reaction. The resulting sulfamoyl fluorides are themselves valuable chemical entities, serving as intermediates in further synthetic transformations or as bioactive molecules. citedrive.comchemrxiv.org

A key aspect of this reactivity is its chemoselectivity. Sulfonyl fluorides react preferentially at the sulfur center, even in the presence of other electrophilic sites. sigmaaldrich.com This predictability makes them reliable tools for selectively modifying amine functionalities within complex molecules.

The formation of sulfamoyl fluorides from sulfonyl fluorides and amines is a cornerstone of SuFEx chemistry, enabling the connection of diverse molecular fragments. researchgate.net This has been particularly impactful in drug discovery and materials science. researchgate.net

This compound reacts with alcohols and phenols to form the corresponding fluorosulfates. This reaction is another important application of SuFEx chemistry, providing a straightforward method for the synthesis of these valuable compounds. organic-chemistry.org The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl fluoride, with the concomitant release of a fluoride ion.

The general reaction is as follows:

Ar-SO₂F + R-OH → Ar-O-SO₂F + HF

The reaction with phenols is particularly noteworthy. Aryl fluorosulfates can be synthesized in high yields under mild conditions from the corresponding phenols and sulfuryl fluoride (SO₂F₂). cas.cn While this compound itself is an aryl sulfonyl fluoride, the reverse reaction, the formation of an aryl fluorosulfate (B1228806) from a phenol, highlights the general reactivity pattern. The reactivity of phenols in this context can be modulated by the electronic nature of their substituents. researchgate.net

Fluorosulfates are relatively stable compounds but can act as electrophiles themselves in subsequent reactions. nih.gov The fluorosulfate group can function as a good leaving group, making these compounds useful intermediates in various transformations. cas.cn The stability and reactivity of fluorosulfates differ from sulfonyl fluorides, with aryl fluorosulfates generally exhibiting lower reactivity due to resonance stabilization through the oxygen atom. nih.gov

Interactive Table: Reactivity of this compound with Nucleophiles

| Nucleophile | Product | Reaction Type | Key Features |

|---|---|---|---|

| Amines (R₂NH) | Sulfamoyl Fluorides (Ar-SO₂NR₂) | SuFEx | High chemoselectivity, forms stable sulfonamide bond. researchgate.netsigmaaldrich.com |

While the reactions with amines and alcohols/phenols are well-established, the interaction of this compound with carbon-based nucleophiles is also a significant area of its reactivity profile. Sulfonyl fluorides can react with various carbanionic species. For instance, they can participate in reactions with organolithium and Grignard reagents, leading to the formation of sulfones. digitellinc.com

The reactivity with carbon nucleophiles is a testament to the electrophilicity of the sulfur center in the sulfonyl fluoride group. This allows for the formation of carbon-sulfur bonds, a key transformation in organic synthesis. The specific outcomes of these reactions, including yields and the formation of side products, can be influenced by the nature of the carbon nucleophile, the solvent, and the reaction temperature.

The ability of sulfonyl fluorides to react with a broad spectrum of nucleophiles, including those based on carbon, underscores their utility as "connective" chemical tools. sigmaaldrich.comsigmaaldrich.cn This versatility is a central tenet of click chemistry, where reliable and high-yielding reactions are paramount. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com

Impact of the Methoxy Substituent on Reactivity

The presence of the methoxy group at the 4-position of the benzene (B151609) ring has a profound influence on the reactivity of this compound. This influence is primarily electronic in nature and affects both the rate and outcome of its reactions.

The methoxy group (-OCH₃) is an electron-donating group due to its +R (resonance) effect, which is stronger than its -I (inductive) effect. This electron-donating character increases the electron density on the aromatic ring and, by extension, influences the electrophilicity of the sulfonyl fluoride group.

The increased electron density on the phenyl ring can decrease the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. nih.gov This is because the electron-donating nature of the methoxy group can partially offset the strong electron-withdrawing effect of the -SO₂F group. As a result, this compound is generally less reactive towards nucleophiles compared to its unsubstituted counterpart, benzenesulfonyl fluoride, or analogs bearing electron-withdrawing substituents. nih.gov

This modulation of reactivity is a key principle in the design of sulfonyl fluoride-based reagents and probes. By strategically placing substituents on the aromatic ring, the reactivity of the sulfonyl fluoride can be fine-tuned for specific applications. nih.gov For example, in the context of covalent inhibitors, a less reactive sulfonyl fluoride may be desirable to achieve greater selectivity for a particular biological target. nih.gov

The electronic effects of the 4-methoxy group directly translate into changes in reaction kinetics and yields. The decreased electrophilicity of the sulfur center generally leads to slower reaction rates with nucleophiles compared to sulfonyl fluorides with electron-withdrawing groups. nih.govrsc.org

For instance, in reactions with a given nucleophile under identical conditions, this compound would be expected to react more slowly than 4-nitrobenzenesulfonyl fluoride. This difference in reactivity can be significant and is a critical consideration in planning synthetic procedures.

The yields of reactions involving this compound can also be affected. In some cases, the reduced reactivity may lead to lower yields, particularly if the reaction conditions are not optimized or if competing side reactions can occur. However, the inherent stability of the sulfonyl fluoride group, enhanced by the electron-donating methoxy group, can also be advantageous, preventing decomposition under certain conditions and potentially leading to cleaner reactions. acs.org

The predictable modulation of reactivity by substituents like the methoxy group is a powerful tool for chemists. It allows for the rational design of molecules with specific reactivity profiles, which is essential in fields ranging from materials science to medicinal chemistry. nih.gov

Interactive Table: Effect of 4-Methoxy Group on Reactivity

| Property | Effect of 4-Methoxy Group | Rationale |

|---|---|---|

| Electrophilicity of Sulfur | Decreased | Electron-donating resonance effect (+R) of the methoxy group. nih.gov |

| Reaction Kinetics | Generally slower reaction rates with nucleophiles. | Reduced electrophilicity of the sulfur atom. nih.govrsc.org |

Applications in Organic Synthesis and Chemical Biology

Modular Assembly in Click Chemistry Paradigms

The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. jk-sci.com This philosophy of modular assembly has revolutionized the synthesis of complex molecules in numerous scientific disciplines. jk-sci.comnih.gov

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has been established as a next-generation click reaction, expanding the toolbox of synthetic chemists. nih.goveurekalert.org Introduced by Nobel laureate K. Barry Sharpless and coworkers in 2014, SuFEx chemistry is centered on the remarkable balance of stability and reactivity of the S(VI)-F bond. eurekalert.orgresearchgate.netoup.com This bond is exceptionally stable under many conditions, yet it can be activated to react efficiently with nucleophiles like silyl (B83357) ethers and amines. researchgate.netnih.gov

The SuFEx process is characterized by its modularity and reliable connectivity, allowing for the rapid assembly of functional molecules from smaller, interchangeable units. jk-sci.comnih.gov Unlike many other reactions, SuFEx is often insensitive to water and oxygen, can proceed at or near room temperature, and generates minimal byproducts, simplifying purification. researchgate.netsigmaaldrich.com The resulting sulfonated linkages are robust and stable, making them ideal for a variety of applications. oup.com

| Feature | Description |

| Reaction Type | Sulfur(VI) Fluoride Exchange (SuFEx) |

| Core Principle | Exchange of sulfonyl fluorides (R-SO₂F) with nucleophiles. researchgate.net |

| Key Advantages | High efficiency, fast reaction rates, broad functional group tolerance, often water and oxygen friendly. researchgate.netsigmaaldrich.com |

| Key Proponents | K. Barry Sharpless and coworkers. eurekalert.orgoup.com |

| Applications | Drug discovery, materials science, polymer chemistry, chemical biology. eurekalert.orgrsc.orgoup.com |

The sulfonyl fluoride moiety, as found in 4-methoxybenzenesulfonyl fluoride, serves as an excellent "linker" or "connector" in molecular construction. sigmaaldrich.comsigmaaldrich.com These linkers are used to covalently join different molecular fragments, a cornerstone of modern drug discovery and materials science. jk-sci.comoup.com The S(VI)-F bond's hydrolytic stability is a crucial feature, ensuring the linker remains intact until it is intentionally reacted within a specific chemical environment, such as the binding site of a protein. oup.com

The development of a diverse library of SuFEx linkers has been a significant advancement. eurekalert.orgoup.com These include not only simple aryl sulfonyl fluorides but also more complex structures derived from gaseous hubs like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄). oup.comacs.org The ability to use this compound as a stable, reactive handle allows for its incorporation into more complex molecules, which can then be reliably connected to other building blocks or biomolecules. sigmaaldrich.comsigmaaldrich.cn This approach provides a powerful alternative to more traditional linking groups like amides and phosphates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

| Linker Type | Key Characteristics | Common Precursors |

| Fluorosulfates | Formed from the reaction of SO₂F₂ with phenols. eurekalert.org | Sulfuryl fluoride (SO₂F₂) |

| Sulfamoyl fluorides | Formed from the reaction of SO₂F₂ with amines. eurekalert.org | Sulfuryl fluoride (SO₂F₂) |

| Sulfonyl fluorides | Versatile and widely used linkers with a stable S-C bond. oup.com | Sulfonyl chlorides, sulfonic acids, sulfonyl hydrazides. eurekalert.orgoup.comrsc.org |

| Iminosulfur Oxydifluorides | 3-dimensional hubs derived from SOF₄ and primary amines. eurekalert.orgacs.org | Thionyl tetrafluoride (SOF₄) |

Utility as Sulfonylating Agents

Sulfonylation is a chemical reaction that introduces a sulfonyl group (R-SO₂-) into a molecule. This functional group is a key component of many pharmaceuticals and agrochemicals. This compound is an effective sulfonylating agent, transferring the 4-methoxybenzenesulfonyl group to various substrates.

A significant advantage of using sulfonyl fluorides like this compound is the high degree of selectivity they offer. sigmaaldrich.com Compared to the more commonly used sulfonyl chlorides, sulfonyl fluorides react almost exclusively at the sulfur center, avoiding side reactions and leading to cleaner reaction profiles and higher yields of the desired sulfonylation product. sigmaaldrich.com

This chemoselectivity is valuable when working with complex molecules that contain multiple reactive sites. For instance, in the synthesis of sulfonamides and sulfamates, the reaction of sulfonyl fluorides with amines and alcohols can be achieved with high efficiency, even for sterically hindered substrates. researchgate.net Catalytic methods have been developed that require only small amounts of an activator to promote the smooth and high-yielding sulfonylation of various nucleophiles. researchgate.net

Directly converting a carbon-hydrogen (C-H) bond into a new functional group is a major goal in modern organic synthesis, as it offers a more efficient way to build complex molecules. nih.gov While challenging, strategies have been developed to use sulfonyl-containing compounds in C-H functionalization reactions. rsc.org

Transition-metal catalysis is a powerful tool for achieving C-H activation. rsc.orgnih.gov For example, ruthenium(II) catalysts have been used for the meta-selective sulfonylation of certain aromatic compounds, directing the sulfonyl group to a position that is often difficult to access through traditional electrophilic aromatic substitution. wikipedia.org Such methods override the typical electronic biases of the substrate, providing access to novel molecular architectures. wikipedia.org While the direct use of sulfonyl fluorides in all C-H activation contexts is still an evolving area, the development of catalytic systems that can activate C-H bonds for sulfonylation represents a significant advance in synthetic methodology. rsc.org

Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules together, where at least one is a biomolecule such as a protein or nucleic acid. Sulfonyl fluorides have been identified as privileged "warheads" in chemical biology due to their unique balance of stability in aqueous environments and their ability to react with specific amino acid residues on proteins. rsc.orgnih.govnih.gov

The sulfonyl fluoride group in a molecule like this compound can act as a reactive probe. rsc.org While relatively inert in the bloodstream or cytoplasm, upon binding to a target protein, the sulfonyl fluoride can be activated to form a stable, covalent bond with nucleophilic residues. oup.comenamine.net This property is highly sought after for creating covalent enzyme inhibitors and for activity-based protein profiling (ABPP), a technique used to identify and characterize enzymes in complex biological samples. nih.gov

The reactivity of sulfonyl fluorides is not limited to the canonical serine residue in serine proteases. rsc.org They have been shown to modify a range of context-specific nucleophilic residues, including:

Threonine

Tyrosine

Cysteine

Histidine

This broad reactivity expands their utility as versatile tools for probing protein function, identifying drug targets, and developing new therapeutic agents. rsc.orgnih.gov

Assembly of Small Molecules with Proteins and Nucleic Acids

The sulfonyl fluoride motif is a key connector for assembling small molecules with biological macromolecules like proteins and nucleic acids. sigmaaldrich.com This approach provides an alternative to more traditional linkers such as amides and phosphates. sigmaaldrich.com Sulfonyl fluorides can covalently bond with a variety of nucleophilic amino acid residues in proteins, including serine, threonine, tyrosine, lysine, and histidine. mdpi.com This broad reactivity spectrum expands the possibilities for labeling proteins and developing targeted covalent inhibitors.

While the general class of sulfonyl fluorides is widely used for protein labeling, specific applications of this compound have been demonstrated in the derivatization of smaller molecules for analytical purposes. For instance, it has been successfully used as a labeling reagent for amino acids like proline and hydroxyproline, as well as for glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA). yzu.edu.cnuts.edu.austudylib.netresearchgate.net This process, which involves the reaction of this compound with the target molecules, renders them detectable by ultraviolet (UV) or fluorescence detectors in high-performance liquid chromatography (HPLC). uts.edu.auresearchgate.netnih.gov This derivatization is a fundamental example of assembling small molecules, making them amenable to sensitive analytical detection.

The table below summarizes the conditions and outcomes of using this compound as a labeling reagent for small molecules, a process foundational to its application in bioconjugation.

Table 1: Derivatization of Small Molecules with this compound for HPLC Analysis

| Target Analyte(s) | Derivatization Conditions | Detection Method | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|

| Proline, Hydroxyproline | 40°C | UV (232 nm) | 6.0 pmol/injection (Pro), 4.0 pmol/injection (Hyp) | uts.edu.au |

| Glyphosate, AMPA | 40°C | UV | 0.1 μg/L | researchgate.net |

| Alkylamine Carbonate | 50°C for 20 min | Diode-Array Detection (DAD) | Not Specified | researchgate.net |

Formation of -SO2- Linked Bioconjugates

The reaction between a sulfonyl fluoride and a nucleophile on a biomolecule results in the formation of a highly stable sulfonyl (-SO2-) linkage. This covalent bond is central to the concept of SuFEx chemistry, which has been hailed as a next-generation click chemistry reaction for its reliability and specificity. acs.org The resulting sulfonamide or sulfonate ester bond is robust, making this compound and related compounds excellent candidates for creating stable bioconjugates.

The formation of these -SO2- linked structures is particularly important in drug discovery and chemical biology for creating covalent inhibitors and chemical probes. acs.org By reacting this compound or its derivatives with specific amino acid residues, researchers can create stable protein-ligand complexes that are useful for studying protein function and for developing new therapeutics. mdpi.com Research has demonstrated the synthesis of various sulfonamides from this compound and different amines, showcasing the fundamental reaction that underpins the formation of these bioconjugates. acs.orgamazonaws.com

Synthesis of Advanced Materials

The robust nature of the S(VI)-F bond and its selective reactivity through SuFEx chemistry suggest significant potential for this compound in materials science, although specific, detailed applications are still emerging.

Functionalization Processes for Material Development

Functionalization of surfaces and materials is a key area where sulfonyl fluorides could be applied. One chemical supplier notes this compound as a reagent for surface modification, indicating its potential use in altering the properties of various materials. austinchemical.com For example, it has been used in analytical methods to derivatize alkylamine carbonate surfactants, which are employed as oil displacement agents. researchgate.net This derivatization, while for analytical purposes, is a functionalization process that modifies the chemical nature of the target molecule.

Applications in Polymer Chemistry

The principles of SuFEx chemistry are applicable to the synthesis of polymers, particularly polysulfonates and polyethersulfones. The ability of the sulfonyl fluoride group to react with phenols to form stable sulfonate esters provides a direct pathway for polymerization. acs.org While the broad utility of sulfonyl fluorides in polymer chemistry is recognized, specific research detailing the use of this compound as a monomer or functionalizing agent in polymer synthesis is not extensively documented in the reviewed literature.

Intermediate in Complex Molecule Synthesis

This compound serves as a valuable and versatile intermediate in the multi-step synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Integration into Biologically Active Compounds

The compound has been explicitly identified as a key reactant in the synthesis of several biologically active molecules, including metalloprotease inhibitors and the drug Fedratinib. acs.orgamazonaws.comgoogle.com

In the synthesis of certain metalloprotease inhibitors, this compound is reacted with other complex intermediates to build the final drug substance. google.com A patent describes reacting 13 grams of this compound with an amine in the presence of triethylamine (B128534) to produce a key sulfonamide intermediate. google.com

More recently, its role in a modern, efficient synthesis of Fedratinib, a Janus kinase (JAK2) inhibitor used to treat myelofibrosis, has been highlighted. amazonaws.comnih.gov A novel synthetic route utilizes a calcium bistriflimide-mediated SuFEx reaction to couple this compound with a piperazine (B1678402) derivative, forming a crucial C-N bond and yielding the desired sulfonamide product. acs.org Another study details a catalytic amidation of a sulfonyl fluoride intermediate, which was prepared from precursors like 3-nitrobenzenesulfonyl fluoride, to complete the synthesis of Fedratinib with a high yield of 93%. amazonaws.com This late-stage functionalization via the sulfonyl fluoride intermediate allows for the facile creation of Fedratinib analogues for further biological screening. amazonaws.com

The table below presents examples of biologically active compounds synthesized using this compound as an intermediate.

Table 2: Synthesis of Biologically Active Compounds Using this compound

| Target Compound/Class | Synthetic Role of this compound | Key Reaction Type | Reference(s) |

|---|---|---|---|

| Metalloprotease Inhibitors | Reactant to form a sulfonamide core structure. | Sulfonamide formation with an amine. | google.com |

| Fedratinib Analogues | Reactant to form a sulfonamide linkage with a piperazine derivative. | Ca(NTf₂)₂-mediated SuFEx reaction. | acs.org |

| Fedratinib | Precursor to a key sulfonyl fluoride intermediate for late-stage amidation. | Catalytic amidation. | amazonaws.com |

| N-(tert-butyl)-4-methoxybenzenesulfonamide | Reactant with tert-butylamine. | Amidation. | amazonaws.com |

| 1-((4-Methoxyphenyl)sulfonyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine | Reactant with a piperazine derivative. | Ca(NTf₂)₂-mediated SuFEx reaction. | acs.org |

Role in Combinatorial Chemical Library Generation

This compound has emerged as a valuable building block in the generation of combinatorial chemical libraries, largely due to the unique reactivity of the sulfonyl fluoride functional group. This reactivity is at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction that enables the rapid and efficient synthesis of diverse molecular entities from a set of modular building blocks. eurekalert.orgsigmaaldrich.comresearchgate.net The robustness and predictable reactivity of the sulfonyl fluoride moiety make it an ideal connector for assembling complex molecules, a foundational concept in combinatorial chemistry. eurekalert.org

The generation of combinatorial libraries relies on the ability to perform a chemical reaction with a wide range of reactants to produce a large, systematically organized collection of distinct but structurally related products. The sulfonyl fluoride group in this compound exhibits exceptional stability under many reaction conditions, yet it can be selectively activated to react with nucleophiles such as amines and phenols. eurekalert.orgsigmaaldrich.com This chemoselectivity is crucial in combinatorial synthesis, as it allows for the clean formation of sulfonamides and sulfonate esters without affecting other functional groups present in the diverse building blocks.

The application of this compound in combinatorial library synthesis is exemplified by its use as a scaffold. In a typical library synthesis, this compound can be reacted with a diverse set of amines or alcohols in a parallel format. Each reaction vessel contains the common scaffold and a unique building block, leading to a library of compounds with a constant 4-methoxybenzenesulfonyl core and a variable substituent. This approach allows for the systematic exploration of the chemical space around the core structure, which is a key strategy in drug discovery and materials science.

The table below illustrates a hypothetical combinatorial library generated from this compound and a selection of primary and secondary amines. This demonstrates how a diverse set of sulfonamides can be rapidly synthesized in a parallel fashion.

| Entry | Amine Reactant | Product (Sulfonamide) | Molecular Formula of Product |

| 1 | Aniline | N-phenyl-4-methoxybenzenesulfonamide | C₁₃H₁₃NO₃S |

| 2 | Benzylamine | N-benzyl-4-methoxybenzenesulfonamide | C₁₄H₁₅NO₃S |

| 3 | Piperidine | 1-((4-methoxyphenyl)sulfonyl)piperidine | C₁₂H₁₇NO₃S |

| 4 | Morpholine | 4-((4-methoxyphenyl)sulfonyl)morpholine | C₁₁H₁₅NO₄S |

| 5 | Glycine ethyl ester | Ethyl 2-((4-methoxyphenyl)sulfonamido)acetate | C₁₁H₁₅NO₅S |

This parallel synthesis approach, enabled by the reliable reactivity of this compound, allows for the creation of large libraries of compounds for screening purposes. For instance, libraries of sulfonyl fluoride-containing compounds have been synthesized and screened for potential inhibitors of enzymes like trypsin. nih.gov While the cited study used bifunctional (chlorosulfonyl)benzenesulfonyl fluorides, the principle of using the sulfonyl fluoride as a reactive handle for library generation is directly applicable to this compound. nih.gov

The SuFEx reaction's efficiency, characterized by high yields and simple purification, further enhances the utility of this compound in high-throughput synthesis. sigmaaldrich.com The stability of the resulting sulfonamide and sulfonate linkages ensures the integrity of the library members during storage and screening. The development of SuFEx has positioned sulfonyl fluorides, including this compound, as key players in the construction of diverse and complex chemical libraries for a wide range of applications in chemical biology and drug discovery. eurekalert.orgresearchgate.net

Enzyme Interaction and Inhibition Studies

The inhibitory action of sulfonyl fluorides like this compound is primarily characterized by their ability to act as irreversible inhibitors. libretexts.org This process involves the formation of a stable, covalent bond between the sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue within the enzyme's active site, most commonly a serine. nih.govlibretexts.org During this interaction, the fluoride atom is displaced, and the sulfonyl group becomes permanently attached to the enzyme, rendering it inactive. scielo.br

The kinetics of this inhibition are often time-dependent and can be analyzed using methods like Lineweaver-Burk plots to determine key parameters such as the inhibition constant (Ki). sigmaaldrich.commdpi.com The Ki value provides a measure of the inhibitor's potency, with lower values indicating a higher affinity of the inhibitor for the enzyme. sigmaaldrich.com For instance, in studies of serine proteases, the second-order rate constants (kobsd/[I]) are determined to quantify the efficiency of inhibition. nih.gov Phenylmethylsulfonyl fluoride (PMSF), a related and widely studied sulfonyl fluoride, has shown varying inhibitory effectiveness against different proteases, highlighting the importance of the inhibitor's structure in its interaction with the target enzyme. nih.gov

The binding mode of sulfonyl fluoride inhibitors is crucial for their activity. In the case of benzenesulfonamide (B165840) inhibitors binding to human carbonic anhydrase II, X-ray crystallography has revealed specific orientations within the active site. nih.gov The fluorine atom and fluorinated motifs often occupy hydrophobic pockets. nih.gov For example, the fluorine atom of some inhibitors is accommodated in a hydrophobic pocket formed by residues such as Val121, Phe131, Leu141, and Leu198. nih.gov The orientation of the phenyl ring and the position of substituents can significantly influence binding and may cause conformational changes in the enzyme, such as the shifting of key residues like Thr200. nih.gov In fluoroacetate (B1212596) dehalogenases, the fluorine atom of the substrate is stabilized by interactions with active site residues like His155, Trp156, and Tyr219, which helps to weaken the C-F bond and facilitates its cleavage. nih.gov This principle of stabilizing the leaving group is also relevant to the action of sulfonyl fluoride inhibitors.

Table 1: Key Kinetic and Binding Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ki (Inhibition Constant) | Concentration of inhibitor required to produce half-maximum inhibition. sigmaaldrich.com | A lower Ki value would indicate a higher potency for inhibiting a target enzyme. |

| kobsd/[I] (Second-order rate constant) | Measures the efficiency of irreversible inhibition. nih.gov | A higher rate constant would signify a more rapid inactivation of the enzyme. |

| Binding Mode | The specific orientation and interaction of the inhibitor within the enzyme's active site. nih.gov | The methoxy (B1213986) group and the sulfonyl fluoride moiety would interact with specific residues, influencing binding affinity and inhibitory activity. |

The relationship between the chemical structure of an inhibitor and its biological activity is a fundamental concept in medicinal chemistry and drug design. For sulfonyl fluoride inhibitors, even minor modifications to the structure can lead to significant changes in their inhibitory potency and selectivity. nih.gov

Studies on various enzyme inhibitors have consistently demonstrated that the nature and position of substituents on the phenyl ring play a critical role in determining the inhibitory activity. For example, in the case of nitrogen-containing bisphosphonates that inhibit farnesyl diphosphate (B83284) synthase, small changes to the R2 side chain dramatically affect their antiresorptive potency. nih.gov A similar principle applies to sulfonyl fluoride inhibitors. The electronic and steric properties of the substituent on the benzene (B151609) ring of this compound influence its interaction with the target enzyme. The methoxy group, being an electron-donating group, can affect the reactivity of the sulfonyl fluoride moiety and its binding affinity to the active site.

Sulfonyl fluorides have a long history as inhibitors of serine proteases, with early examples like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) being widely used in biochemical research to prevent protein degradation. researchgate.net These compounds function by covalently modifying the active site serine residue of the protease. nih.govresearchgate.net The development of more sophisticated sulfonyl fluoride-based inhibitors has been driven by the need for greater potency, selectivity, and in vivo efficacy.

A key strategy in the development of advanced protease inhibitors involves incorporating the sulfonyl fluoride "warhead" into larger molecules, such as peptides, to achieve high affinity and specificity for a particular protease. researchgate.net For example, peptide sulfonyl fluorides (PSFs) have been designed as potent and selective inhibitors of the proteasome, a key target in cancer therapy. nih.gov These inhibitors are often based on the structures of known proteasome inhibitors, with the sulfonyl fluoride group serving as the covalent reactive moiety. nih.gov

The versatility of the sulfonyl fluoride group stems from its "privileged" reactivity. While it readily reacts with the highly nucleophilic serine in the active site of serine proteases, it can also be induced to react with other nucleophilic residues like threonine, lysine (B10760008), tyrosine, and histidine, depending on the specific microenvironment of the protein binding pocket. nih.govresearchgate.net This proximity-induced reactivity allows for the development of highly specific covalent inhibitors for a wide range of enzymes. The synthesis of diverse sulfonyl fluoride derivatives is therefore a critical aspect of developing novel protease inhibitors, with various methods being explored to create libraries of compounds for screening. researchgate.net

Chemical Probe Development and Design

Design Principles for Sulfonyl Fluoride (B91410) Chemical Probes

The design of effective sulfonyl fluoride chemical probes is a rational process guided by the principles of structure-based design and an understanding of the protein microenvironment. nih.govnih.gov The core strategy often involves appending the sulfonyl fluoride warhead to a known non-covalent ligand that is recognized by the target protein. researchgate.net This approach leverages the binding affinity of the ligand to position the reactive sulfonyl fluoride group in proximity to a suitable nucleophilic amino acid residue within the binding site.

Key design principles include:

Targeting Diverse Nucleophiles: Unlike many electrophiles that selectively target cysteine, sulfonyl fluorides can react with a broader range of residues, including lysine (B10760008), tyrosine, histidine, serine, and threonine. acs.orgnih.govresearchgate.net This versatility greatly expands the number of proteins that can be targeted.

Tuning Reactivity: The reactivity of the sulfonyl fluoride can be modulated through modifications to the aryl ring structure. nih.gov For instance, the addition of an electron-donating methoxy (B1213986) group, as in 4-methoxybenzenesulfonyl fluoride, can influence the electrophilicity of the sulfur center and thereby its reaction rate. researchgate.netnih.gov In one study, the addition of a methoxy group to a phenylsulfonyl fluoride warhead was found to significantly decrease its reactivity. nih.gov

Context-Dependent Reactivity: The reactivity of a sulfonyl fluoride probe is highly dependent on the specific microenvironment of the protein's binding site. nih.gov The presence of nearby amino acid residues can lower the pKa of the target nucleophile, enhancing its reactivity and enabling highly specific labeling. nih.gov An example is the targeting of a lysine residue whose pKa is perturbed by a neighboring lysine. nih.gov

Structure-Based Drug Design (SBDD): Utilizing protein crystal structures is crucial for the rational design of these probes. nih.govnih.gov SBDD allows for the precise positioning of the sulfonyl fluoride to engage a specific residue, as demonstrated in the development of covalent inhibitors for targets like the antiapoptotic protein Bcl-xL, where a probe was designed to target a specific tyrosine residue. nih.gov

Activation-Free Probes for Fragment Screening

Sulfonyl fluorides are particularly valuable as activation-free probes in fragment-based ligand discovery. researchgate.netnih.gov This approach circumvents the need for external activation, such as UV irradiation, which is required for other labeling methods like those using photoaffinity tags (e.g., diazirines, benzophenones). mdpi.com

The "Sulfonyl Fluoride Bits" (SuFBits) platform is an example of this strategy. nih.govmdpi.com It involves creating a library of small molecule fragments, each attached to a sulfonyl fluoride warhead. researchgate.netnih.gov When a fragment from this library binds to a protein target, even weakly, the proximity effect facilitates the covalent reaction of the sulfonyl fluoride with a nearby nucleophilic residue. researchgate.netnih.gov The resulting covalent modification allows for the sensitive detection of these weak binding events by mass spectrometry, which might otherwise be missed. researchgate.netnih.gov This method is effective for identifying ligands for various protein pockets without relying on the presence of a cysteine residue. nih.gov

A study developing the SuFBits platform used commercially available aryl sulfonyl fluorides, including those with methoxy groups, to explore the impact of substituents on reactivity. researchgate.netmdpi.com

Targeted Protein Labeling and Modulation

The ability of sulfonyl fluorides to form stable covalent adducts with multiple nucleophilic amino acids makes them excellent tools for targeted protein labeling and functional modulation. acs.orgmdpi.com This has been applied to develop covalent inhibitors, activity-based probes, and other molecular tools to study protein behavior. researchgate.net

The sulfur(VI)-fluoride exchange (SuFEx) reaction, a click chemistry approach, underpins this utility. acs.orgacs.org It involves the nucleophilic attack on the sulfur(VI) center, displacing the fluoride ion to form a stable sulfonylated product. researchgate.netacs.org This contrasts with reactions with cysteine, where the resulting adduct can be unstable. acs.orgacs.org

Sulfonyl fluoride probes have demonstrated efficacy in a variety of experimental settings, from purified protein systems to complex cellular environments.

In Vitro Labeling: Probes can be used for direct labeling of purified proteins, which can then be analyzed by methods like mass spectrometry to identify the site of modification. nih.gov Additionally, fluorescently labeled proteins can be generated during in vitro translation using puromycin (B1679871) analogs linked to a fluorophore, creating tools for studying protein-protein and protein-DNA interactions. nih.gov

Cellular Labeling: A significant advantage is the ability to label proteins within living cells. rsc.orgnih.gov Researchers have designed sulfonyl fluoride probes, including chiral versions, to map ligandable tyrosines and lysines on a proteome-wide scale in cells. researchgate.net This enables the study of protein function, localization, and dynamics in their native environment. nih.govrsc.org For instance, specific probes have been used to achieve selective affinity labeling of target proteins in crude cell lysates and inside living cells. nih.govrsc.org

A prominent application of sulfonyl fluoride chemistry is the development of ligands and modulators for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govrsc.org CRBN is the target of immunomodulatory imide drugs (IMiDs) and is a key component in proteolysis-targeting chimeras (PROTACs). nih.gov

Researchers successfully incorporated a sulfonyl fluoride warhead into the molecular glue EM12, creating EM12-SF. nih.govrsc.org This probe was designed to covalently target a histidine residue (His353) in the CRBN sensor loop, which is located in the thalidomide (B1683933) binding domain. nih.gov This work represented the first instance of designing binders to covalently engage a histidine in CRBN. researchgate.net

Further development led to the creation of isoindoline-based sulfonyl fluoride probes, such as EM364-SF. nih.govrsc.org Despite lacking a key hydrogen bond acceptor present in other CRBN ligands, EM364-SF proved to be a remarkably potent binder of CRBN in cells. nih.gov This success demonstrated that incorporating a sulfonyl fluoride can transform a weak-binding fragment into a potent covalent probe. nih.gov These efforts have enabled the discovery of novel CRBN modulators with distinct properties, such as reversible molecular glues that degrade specific neosubstrates without affecting others linked to toxicity. rsc.orgnih.gov

| Probe/Ligand | Target Protein | Key Feature/Finding | Reference(s) |

| EM12-SF | Cereblon (CRBN) | Covalently engages His353 in the CRBN sensor loop. | nih.govrsc.org |

| EM364-SF | Cereblon (CRBN) | Potent isoindoline-based covalent binder, despite lacking a key H-bond acceptor. | nih.gov |

| CPD-2743 | Cereblon (CRBN) | Reversible molecular glue developed from sulfonyl fluoride probe research; degrades IKZF1 but not SALL4. | rsc.orgnih.gov |

| BAOD-mSF | Transthyretin (TTR) | Designed to covalently engage Lysine-15 to prevent protein aggregation. | nih.gov |

| BA-SF1 | Bcl-xL | Designed to target Tyrosine-101, yielding a covalent inhibitor. | nih.gov |

Advancement of Medicinal Chemistry Design Strategies

The work with sulfonyl fluorides, particularly in the context of Cereblon, exemplifies the advancement of medicinal chemistry design strategies. nih.govrsc.orgnih.gov It highlights a powerful methodology for converting weak, reversible ligands into potent and selective covalent tools. nih.gov This approach expands the repertoire of chemical biology by providing a robust method for site-specifically labeling a variety of amino acid side chains. nih.gov

The integration of SuFEx click chemistry provides an efficient way to synthesize and modify complex drug molecules. acs.orgacs.org The proven ability to target histidine—an amino acid frequently found in protein binding sites—opens up significant new opportunities for covalent drug development. researchgate.net This expansion beyond traditional cysteine-targeting covalent chemistry provides a valuable property-based advantage and a path to develop novel therapeutics and chemical probes for a wide range of previously challenging protein targets. nih.govnih.gov

Derivatization Strategies

4-Methoxybenzenesulfonyl Fluoride (B91410) as a Derivatizing Reagent

4-Methoxybenzenesulfonyl fluoride serves as a valuable reagent for chemical derivatization, particularly for labeling analytes to improve their detection and quantification in various analytical techniques. Its sulfonyl fluoride moiety can react with specific functional groups, such as primary and secondary amines, to form stable sulfonamides. This process attaches the methoxy-substituted phenylsulfonyl group to the target molecule, which can enhance its chromatographic properties or introduce a detectable feature.

Labeling of Analytes for Analytical Detection (e.g., Histamine (B1213489), Glyphosate)

The primary application of this compound as a derivatizing agent is to facilitate the analysis of compounds that are otherwise difficult to detect. This is particularly true for small, polar molecules that lack a chromophore, making them unsuitable for UV-Vis detection, or for compounds that exhibit poor chromatographic behavior.

For the herbicide glyphosate (B1671968) and its main metabolite, aminomethylphosphonic acid (AMPA), derivatization is essential for analysis by liquid chromatography (LC). A method has been reported that uses this compound as a labeling reagent for the determination of glyphosate and AMPA in water. This derivatization renders the analytes detectable and amenable to chromatographic separation.

In the case of histamine , a biogenic amine that can cause food poisoning, various derivatization methods are employed for its detection by high-performance liquid chromatography (HPLC) and gas chromatography (GC). Common derivatizing agents for histamine include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with the primary amino group of histamine to yield fluorescent or UV-active derivatives. akademisains.gov.mynih.govda.gov.ph While the sulfonyl fluoride group of this compound can react with amines, the literature for routine histamine analysis predominantly features these other reagents. akademisains.gov.my

Development of Automated Derivatization Procedures

Automated derivatization systems significantly enhance the throughput, precision, and reproducibility of analytical methods by minimizing manual sample handling. These systems typically involve an autosampler that performs the addition of reagents, mixing, and incubation steps prior to injection into the analytical instrument, such as a GC or HPLC.

On-column derivatization is a specific automated technique where the derivatizing agent is injected along with the sample. The reaction occurs within the hot injection port of a gas chromatograph. shimadzu.com This approach is efficient, reduces sample preparation time, and minimizes the potential for sample loss or contamination. shimadzu.com For liquid chromatography, automated pre-column derivatization can be achieved using a programmable autosampler. This involves aspirating the sample, derivatizing reagent, and buffer into a holding loop, allowing the reaction to proceed for a set time, and then injecting the mixture onto the column.

While automated derivatization procedures are well-established for various reagents, such as those used for phenethylamines or amino acids, specific, widely-documented automated methods employing this compound are not prevalent in the reviewed literature. shimadzu.comnih.gov However, the principles of automated on-line or pre-column derivatization are broadly applicable and could potentially be adapted for use with this compound for high-throughput analysis of suitable analytes. nih.gov

Derivatization of Sulfonyl Fluoride-Containing Compounds

The sulfonyl fluoride group (-SO₂F) itself is a robust and relatively stable functional group. However, its reactivity can be "awakened" under specific conditions, allowing for its conversion into other important sulfur(VI) functionalities. This reactivity is central to the concept of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the S-F bond serves as a reliable connector for molecular assembly. sigmaaldrich.cn

Formation of Sulfonamides via Nucleophilic Attack

One of the most fundamental transformations of sulfonyl fluorides is their reaction with primary or secondary amines to form sulfonamides. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl fluoride, with subsequent displacement of the fluoride ion.

While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, their conversion to sulfonamides can be achieved. Methods often require heating, the use of a large excess of the amine, or the presence of a strong base. A significant advancement in this area is the use of Lewis acids to activate the sulfonyl fluoride group. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective mediator for the reaction between a wide array of electronically and sterically diverse sulfonyl fluorides and amines. This method allows the formation of sulfonamides under milder conditions and in good to excellent yields. The Lewis acid is thought to activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack.

Synthesis of Sulfonyl Azides

Sulfonyl azides are versatile reagents in organic synthesis, used as diazo-transfer agents and for the synthesis of other nitrogen-containing compounds. They can be synthesized from sulfonyl fluorides, providing a valuable alternative to the traditional method involving the reaction of sulfonyl chlorides with sodium azide (B81097). The greater stability of sulfonyl fluorides makes them compatible with a broader range of functional groups and reaction conditions that might not be tolerated by sulfonyl chlorides.

An efficient protocol for converting sulfonyl fluorides into sulfonyl azides involves Lewis base activation. In this method, a Lewis base activates the sulfonyl fluoride, facilitating the reaction with an azide source like trimethylsilyl (B98337) azide. The resulting sulfonyl azides can be generated in situ and used directly in subsequent reactions, such as diazo-transfer reactions with primary amines to yield the corresponding azides. sigmaaldrich.com This approach is particularly useful when the corresponding sulfonyl chloride is unstable or difficult to prepare. sigmaaldrich.com

Nucleophilic Aromatic Substitution Reactions